

Comparative Pharmacology of Pyrovalerone Cathinone Analogs at Monoamine Transporters

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Compound of Interest

Compound Name: **4-HO-DPHP**

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This guide provides a comparative analysis of the in vitro pharmacology of several pyrovalerone cathinone derivatives, a prominent class of novel psychoactive substances (NPS). The primary mechanism of action for these compounds is the inhibition of monoamine transporters, leading to psychostimulant effects.^[1] This document summarizes experimental data on their potency at the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), details the experimental protocols used for these measurements, and visualizes key structural and methodological concepts.

Data Presentation: Monoamine Transporter Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC_{50}) of various pyrovalerone cathinones at hDAT, hNET, and hSERT. Lower IC_{50} values indicate greater potency. All data is derived from in vitro studies using human embryonic kidney (HEK293) cells expressing the respective transporters.^{[2][3][4]}

Compound	α-Carbon Substitution	Phenyl Ring Substitution	DAT IC ₅₀ (μM)	NET IC ₅₀ (μM)	SERT IC ₅₀ (μM)	DAT/SE RT Ratio	Reference
α-PPP	Methyl	Unsubstituted	0.64	0.97	>10	>15.6	[Kolaczyńska et al., 2021]
α-PVP (a-PVP)	Propyl	Unsubstituted	0.02	0.03	>10	>500	[Kolaczyńska et al., 2021]
α-PHP	Butyl	Unsubstituted	0.02	0.09	>10	>500	[Kolaczyńska et al., 2021]
Pyrovalerone (4-Me-α-PVP)	Propyl	4-Methyl	0.03	0.05	>10	>333	[Kolaczyńska et al., 2021]
MPHP (4-Me-α-PHP)	Butyl	4-Methyl	0.03	0.04	>10	>333	[Kolaczyńska et al., 2021]
MDPV	Propyl	3,4-Methylenedioxy	0.03	0.03	3.5	116.7	[Kolaczyńska et al., 2021]
MDPHP	Butyl	3,4-Methylenedioxy	0.02	0.03	8.7	435	[Kolaczyńska et al., 2021]
Naphyrone	Propyl	Naphthyl	0.03	0.04	0.11	3.6	[Simmler et al., 2013]
4F-PBP	Butyl	4-Fluoro	0.17	0.28	>10	>58.8	[Kolaczyńska et al., 2021]

Note: The data clearly indicates that pyrovalerone cathinones are potent inhibitors at DAT and NET, while generally exhibiting low activity at SERT.[2][3][5] An exception is Naphyrone, which shows significant SERT inhibition.[5] Structure-activity relationships can be observed; for instance, extending the α -carbon alkyl chain from methyl (α -PPP) to propyl (α -PVP) or butyl (α -PHP) significantly enhances DAT and NET inhibition potency.[2][4]

Experimental Protocols

The quantitative data presented above were primarily generated using in vitro monoamine transporter uptake inhibition assays.

Key Experiment: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC_{50}) of test compounds to inhibit the uptake of neurotransmitters (dopamine, norepinephrine, serotonin) into cells expressing the corresponding human transporters.

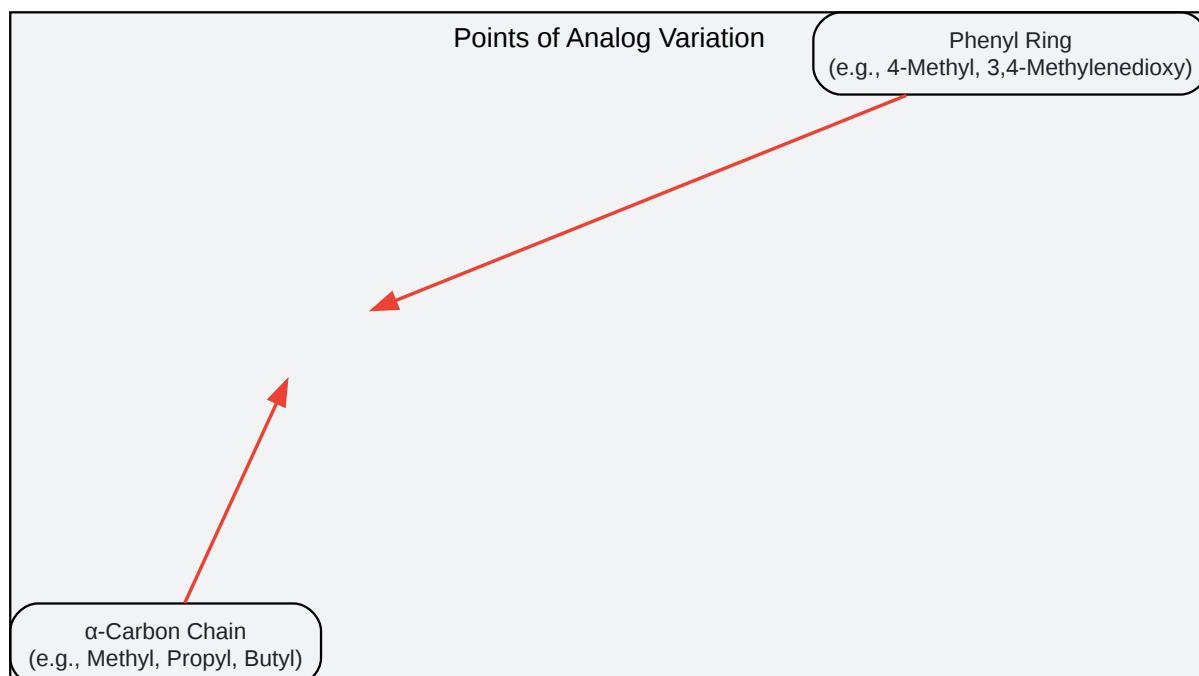
Methodology:

- **Cell Culture:** Human Embryonic Kidney 293 (HEK293) cells, stably transfected to express either the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT), are cultured in appropriate media and conditions until confluent in multi-well plates.[6]
- **Preparation:** On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.
- **Pre-incubation:** Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compound (e.g., pyrovalerone analogs). A vehicle control (buffer only) is also included.
- **Uptake Initiation:** A solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [3 H]dopamine for DAT, [3 H]norepinephrine for NET, or [3 H]serotonin for SERT) is added to each well to initiate the uptake reaction.

- Incubation: The plates are incubated for a short period (typically 5-10 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled substrate.
- Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
- Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of substrate taken up by the cells.
- Data Analysis: The inhibition of uptake at each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

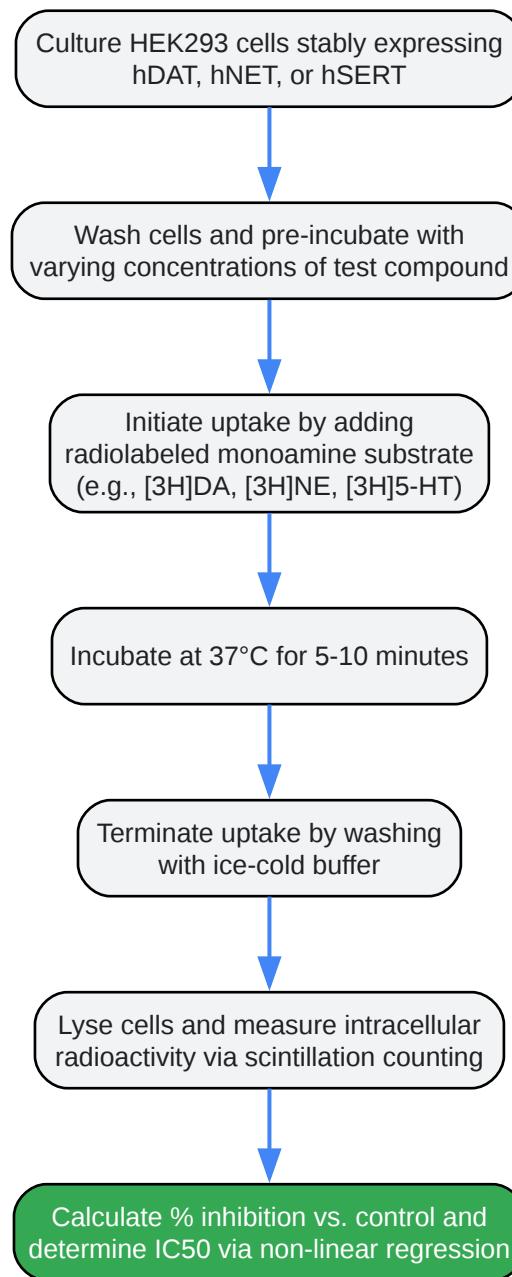
Visualizations

The following diagrams illustrate the core chemical structure of the compared compounds and the workflow of the key experimental protocol.



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Caption: General chemical scaffold of pyrovalerone cathinones and key modification sites.

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Caption: Experimental workflow for the monoamine transporter uptake inhibition assay.

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